REACTION_CXSMILES
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Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.[CH3:9][NH:10][CH3:11]>>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([N:10]([CH3:11])[CH3:9])=[N:3][CH:4]=1
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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BrC1=NC=C(C=C1)Br
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Name
|
|
Quantity
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50 mL
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Type
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reactant
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Smiles
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CNC
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The volatiles were removed in vacuo
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Type
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ADDITION
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Details
|
the residue was treated with EtOAc/PE
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Type
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FILTRATION
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Details
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The precipitates were collected by filtration
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Type
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CUSTOM
|
Details
|
dried
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Name
|
|
Type
|
product
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Smiles
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BrC=1C=CC(=NC1)N(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |